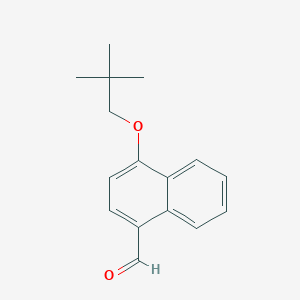
4-(Neopentyloxy)-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Neopentyloxy)-1-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It features a naphthalene ring substituted with a neopentyloxy group at the 4-position and an aldehyde group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Neopentyloxy)-1-naphthaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 1-naphthol, which is commercially available.
Etherification: 1-naphthol is reacted with neopentyl bromide in the presence of a base such as potassium carbonate to form 4-(neopentyloxy)-1-naphthol.
Formylation: The 4-(neopentyloxy)-1-naphthol is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the aldehyde group at the 1-position, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Neopentyloxy)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in diethyl ether.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(Neopentyloxy)-1-naphthoic acid.
Reduction: 4-(Neopentyloxy)-1-naphthylmethanol.
Substitution: Depending on the nucleophile, various substituted naphthaldehyde derivatives.
Applications De Recherche Scientifique
4-(Neopentyloxy)-1-naphthaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities or as a fluorescent marker due to its aromatic structure.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 4-(Neopentyloxy)-1-naphthaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-1-naphthaldehyde: Similar structure but with a methoxy group instead of a neopentyloxy group.
4-Ethoxy-1-naphthaldehyde: Similar structure but with an ethoxy group instead of a neopentyloxy group.
4-Butoxy-1-naphthaldehyde: Similar structure but with a butoxy group instead of a neopentyloxy group.
Uniqueness
4-(Neopentyloxy)-1-naphthaldehyde is unique due to the presence of the bulky neopentyloxy group, which can influence its reactivity and steric properties. This makes it distinct from other naphthaldehyde derivatives and can lead to different chemical behaviors and applications.
Propriétés
Formule moléculaire |
C16H18O2 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C16H18O2/c1-16(2,3)11-18-15-9-8-12(10-17)13-6-4-5-7-14(13)15/h4-10H,11H2,1-3H3 |
Clé InChI |
PJRYZPJTASJWDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1=CC=C(C2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


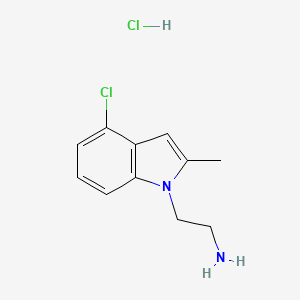
![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)

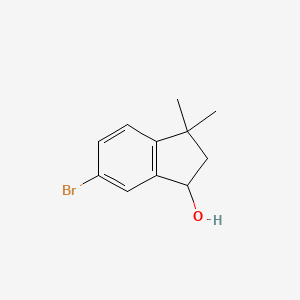

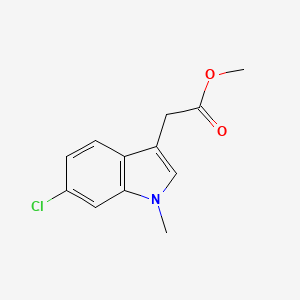


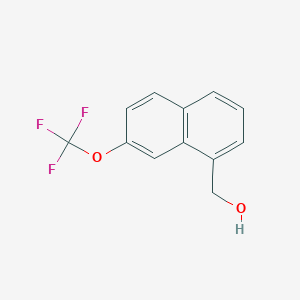
![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)
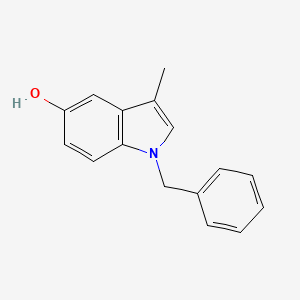
![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
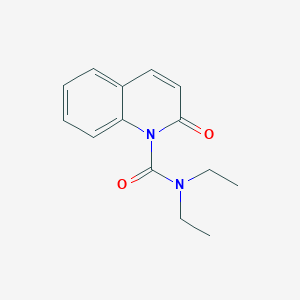
![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)
